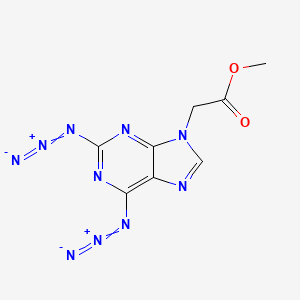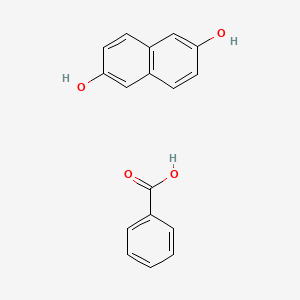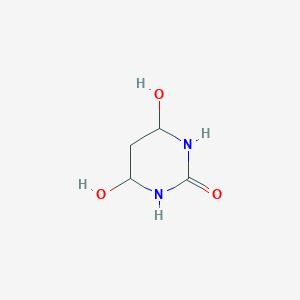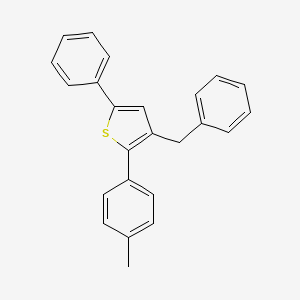
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are sulfur-containing five-membered aromatic rings, known for their stability and diverse chemical properties. This particular compound is characterized by its three distinct aromatic groups attached to the thiophene ring, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene typically involves the following steps:
Starting Materials: Benzyl bromide, 4-methylbenzaldehyde, and phenylacetylene.
Reaction Conditions: The synthesis is carried out under inert atmosphere conditions, often using a palladium-catalyzed coupling reaction.
Procedure: The reaction mixture is heated to a specific temperature, usually around 100-150°C, in the presence of a base such as potassium carbonate. The reaction is monitored using techniques like thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: Scaling up the laboratory synthesis to larger reactors.
Optimization: Optimizing reaction conditions to maximize yield and purity.
Purification: Using techniques such as recrystallization or column chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding dihydrothiophene.
Substitution: Formation of brominated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene involves:
Molecular Targets: The compound interacts with specific enzymes or receptors in biological systems.
Pathways: It may inhibit or activate certain biochemical pathways, leading to its observed biological effects.
Binding: Molecular docking studies have shown that the compound can form hydrogen bonds and hydrophobic interactions with its targets, stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Benzyl-2-(4-methylsulfonylphenyl)-1,3-oxazolidine-4(5H)-one: Known for its selective cyclooxygenase-2 (COX-2) inhibitory activity.
1-Aryl/alkyl-3-benzoyl/cyclopropanoyl thiourea derivatives: Studied for their antileishmanial activity.
Uniqueness
3-Benzyl-2-(4-methylphenyl)-5-phenylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its combination of benzyl, methylphenyl, and phenyl groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
149976-48-7 |
|---|---|
Molekularformel |
C24H20S |
Molekulargewicht |
340.5 g/mol |
IUPAC-Name |
3-benzyl-2-(4-methylphenyl)-5-phenylthiophene |
InChI |
InChI=1S/C24H20S/c1-18-12-14-21(15-13-18)24-22(16-19-8-4-2-5-9-19)17-23(25-24)20-10-6-3-7-11-20/h2-15,17H,16H2,1H3 |
InChI-Schlüssel |
ZSIVDMKYFVZDSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=C(C=C(S2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Chloro-4-[4-(4-hexylphenyl)buta-1,3-diyn-1-yl]benzene](/img/structure/B12553989.png)
![Phenol, 4-[2-[[4-chloro-6-(phenylamino)-1,3,5-triazin-2-yl]amino]ethyl]-](/img/structure/B12553994.png)
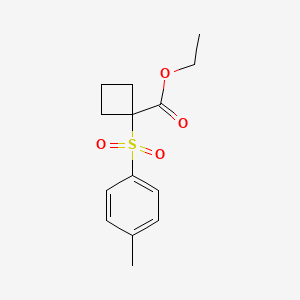
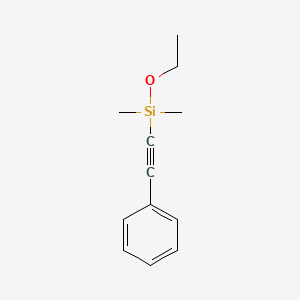

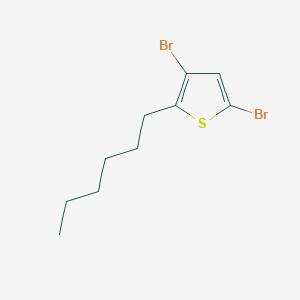

![Ethenetricarbonitrile, [5'-(dimethylamino)[2,2'-bithiophen]-5-yl]-](/img/structure/B12554046.png)
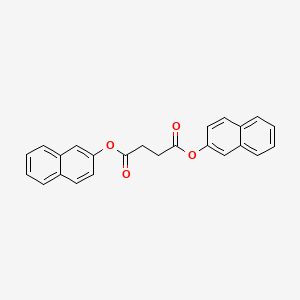
![Cyclohexyl(dimethoxy)[(propan-2-yl)oxy]silane](/img/structure/B12554064.png)
